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Compound of Interest

Compound Name: Peucedanin

Cat. No.: B090833

Introduction

Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, has garnered
significant interest in drug development due to its diverse pharmacological activities. Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation
and purity assessment of peucedanin. This application note provides a detailed guide to the
interpretation of H and 3C NMR data of peucedanin, along with a standardized protocol for

sample preparation and spectral acquisition.

Chemical Structure

Peucedanin (IUPAC name: 3-methoxy-2-propan-2-ylfuro[3,2-g]Jchromen-7-one) is a member of
the furanocoumarin class of organic compounds.[1] Its structure consists of a furo[3,2-
glchromen-7-one core with methoxy and isopropyl substituents.
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Figure 1. Chemical structure of Peucedanin.[1]

'H and **C NMR Data Interpretation

The following tables summarize the *H and 3C NMR spectral data for peucedanin, recorded in
deuterated chloroform (CDCls) at 400 MHz and 100.45 MHz, respectively.[2] The assignments
are based on the chemical shifts (8), multiplicities, and coupling constants (J).

H NMR Spectral Data of Peucedanin

Proton Chemical Shift (5) Multiplicity Coupling Constant
ppm (J) Hz

H-4 7.70 d 96

H-5 6.28 d 9.6

H-9 7.32 s

H-1' 3.25 sept 6.8

H-2', H-3' 1.42 d 6.8

OCHs 4.29 s

Table 1. 1H NMR (400 MHz, CDClIs) data for Peucedanin.[2]
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3C NMR Spectral Data of Peucedanin

Carbon Chemical Shift (6) ppm
C-2 161.6
C-3 114.6
C-4 144.9
C-4a 113.8
C-5 112.9
C-5a 158.3
C-7 160.8
C-9 107.1
C-9a 148.8
c-1' 26.8
c-2, C-3 20.8
OCHs 61.8

Table 2: 13C NMR (100.45 MHz, CDCIls) data for Peucedanin.[2]

Experimental Protocols
Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a peucedanin sample for NMR analysis.
Materials:

e Peucedanin sample

o Deuterated chloroform (CDCIs)

e 5 mm NMR tubes
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o Pasteur pipette

e Small vial

o Cotton or glass wool plug
Procedure:

» Weighing the Sample: Accurately weigh approximately 10 mg of peucedanin for H NMR or
50 mg for 3C NMR into a clean, dry vial.[3][4]

 Dissolving the Sample: Add approximately 0.6 mL of CDCIs to the vial.[5] Gently swirl the vial
to dissolve the sample completely.

« Filtering the Sample: To remove any particulate matter, filter the solution directly into a clean
5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette
containing a small, tightly packed cotton or glass wool plug.[4]

e Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample
identification.

Protocol 2: NMR Spectra Acquisition

This protocol provides a general procedure for acquiring *H and 3C NMR spectra. Instrument-
specific parameters may need to be optimized.

Instrumentation:
e 400 MHz (or higher) NMR spectrometer
Procedure:

e Instrument Setup: Tune and shim the spectrometer according to standard procedures to
ensure a homogeneous magnetic field.

e 1H NMR Acquisition:

o Acquire a standard one-pulse *H NMR spectrum.
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o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 8-16 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio (e.g., 1024 or more).

o Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak of CDCIs (&H 7.26 ppm for *H and 6C 77.16 ppm for 13C).

Logical Workflow for Peucedanin NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data
interpretation for peucedanin NMR analysis.

Data Processing

{Fourier TmngnrmHPnase & Baseline CurrecnnnHRe'erenne Speclm}

Click to download full resolution via product page
Caption: Workflow for Peucedanin NMR analysis.

This application note serves as a comprehensive resource for researchers and scientists
involved in the analysis of peucedanin. Adherence to these protocols and data interpretation
guidelines will facilitate accurate and reproducible results in the structural characterization of
this important natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Application Note: Peucedanin NMR Spectroscopy Data
Interpretation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090833#peucedanin-nmr-spectroscopy-data-
interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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